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Compound of Interest

Compound Name: 2-Amino-4-morpholino-s-triazine

Cat. No.: B1266507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of morpholino-s-triazines. These compounds, characterized by a central triazine ring
substituted with one or more morpholine moieties, are of significant interest in medicinal
chemistry due to their diverse biological activities, including their roles as anticancer agents
and kinase inhibitors. Understanding their physicochemical properties is paramount for
optimizing their solubility, permeability, and ultimately, their therapeutic efficacy.

Core Physicochemical Data

The following table summarizes key physicochemical parameters for a representative set of
morpholino-s-triazine derivatives as reported in the scientific literature. It is important to note
that many of these values are calculated (in silico) rather than experimentally determined,
providing a predictive assessment of their properties.
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Experimental Methodologies

While specific experimental data for a broad range of morpholino-s-triazines is not extensively

available in the public domain, the following are standard protocols for determining the key
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physicochemical properties discussed.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic

solubility of a compound.

Preparation: A supersaturated solution of the morpholino-s-triazine derivative is prepared in a
buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

Equilibration: The solution is agitated in a sealed flask at a constant temperature (e.g., 25°C
or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached
between the dissolved and undissolved compound.

Separation: The undissolved solid is removed by centrifugation and/or filtration.

Quantification: The concentration of the dissolved compound in the clear supernatant is
determined using a suitable analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation

constant (pKa) of a compound.

Sample Preparation: A precise amount of the morpholino-s-triazine derivative is dissolved in
a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or
DMSO) to ensure solubility.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a
strong base (e.g., NaOH).

Measurement: The pH of the solution is measured after each addition of the titrant using a
calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the half-equivalence point of the curve.
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Lipophilicity (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a standard measure of a

compound's lipophilicity.

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-
saturated with each other by vigorous mixing, followed by separation.

Partitioning: A known amount of the morpholino-s-triazine derivative is dissolved in one of the
phases (typically the one in which it is more soluble). This solution is then mixed with an
equal volume of the other phase in a sealed container.

Equilibration: The mixture is agitated for a sufficient time to allow for the compound to
partition between the two phases until equilibrium is reached.

Phase Separation: The two phases are separated by centrifugation.

Quantification: The concentration of the compound in each phase is determined using an
appropriate analytical technique (e.g., HPLC-UV).

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration
in the n-octanol phase to the concentration in the aqueous phase.

Visualizations
General Synthesis Workflow for Morpholino-s-Triazines

The synthesis of morpholino-s-triazines typically starts from cyanuric chloride, a versatile

precursor. The substitution of the chlorine atoms with morpholine nucleophiles can be

controlled by temperature, allowing for the sequential introduction of different substituents.
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Caption: General synthetic route for morpholino-s-triazines.

Targeting the PIBK/AKT/mTOR Signaling Pathway

Several morpholino-s-triazine derivatives have been identified as potent inhibitors of the
Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling
pathway, which is a critical pathway in cancer cell growth and survival.
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Caption: Inhibition of the PI3K/mTOR pathway by morpholino-s-triazines.
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 To cite this document: BenchChem. [Physicochemical Properties of Morpholino-s-Triazines:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266507#physicochemical-properties-of-morpholino-
s-triazines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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